Melting Point Elevation of ~100 °C Relative to the Unsubstituted Parent Confers Superior Solid-State Handling
The melting point of 2-amino-2-(4-fluorophenyl)acetonitrile is 155–157 °C, compared to 55 °C for 2-amino-2-phenylacetonitrile (CAS 16750-42-8) . This ~100 °C elevation—attributable to the electron-withdrawing fluorine substituent—means the 4-fluoro compound is a stable crystalline solid at ambient temperature, whereas the unsubstituted parent is a low-melting solid that may soften or liquefy under warm shipping or laboratory conditions. The 4-chloro analog hydrochloride salt melts at 174–175 °C, but this reflects the salt form rather than the free base .
| Evidence Dimension | Melting point (free base, differential scanning calorimetry or capillary method) |
|---|---|
| Target Compound Data | 155–157 °C |
| Comparator Or Baseline | 2-Amino-2-phenylacetonitrile: 55 °C; 2-Amino-2-(4-chlorophenyl)acetonitrile HCl salt: 174–175 °C |
| Quantified Difference | ΔTₘ ≈ +100 °C vs. unsubstituted analog; 4-fluoro free base mp is close to 4-chloro HCl salt mp |
| Conditions | Reported experimental values from ChemicalBook and vendor certificates of analysis; free base form for both fluoro and unsubstituted compounds, hydrochloride salt for chloro comparator |
Why This Matters
A melting point above 150 °C ensures the compound remains a free-flowing, weighable powder during routine laboratory handling, eliminating cold-chain shipping requirements for physical form stability—an attribute that simplifies procurement logistics and improves weighing accuracy in parallel synthesis.
